molecular formula C15H16N2O3 B5816537 N,N-diallyl-3-(4-nitrophenyl)acrylamide

N,N-diallyl-3-(4-nitrophenyl)acrylamide

Cat. No. B5816537
M. Wt: 272.30 g/mol
InChI Key: YTGPZIOYLORXJG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-3-(4-nitrophenyl)acrylamide, commonly known as DANA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DANA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 282.3 g/mol. In

Mechanism of Action

The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase and lipoxygenase. These enzymes play a role in the inflammatory response and the development of cancer. By inhibiting these enzymes, DANA may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
DANA has been shown to have anti-inflammatory effects in vitro and in vivo. In one study, DANA was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DANA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In one study, DANA was found to inhibit the growth of colon cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using DANA in lab experiments is its high purity and stability. DANA is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DANA is its potential toxicity. DANA has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the study of DANA. One direction is the development of novel materials using DANA as a building block. Another direction is the exploration of DANA's potential as a sensor for detecting other molecules besides heavy metals. Additionally, more research is needed to fully understand the mechanism of action of DANA and its potential applications in medicine.

Synthesis Methods

DANA can be synthesized by reacting 4-nitrophenyl acrylate with diallylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields a high purity product that can be further purified by recrystallization. DANA can also be synthesized by other methods such as the reaction of 4-nitrophenyl isocyanate with diallylamine or the reaction of 4-nitrophenyl acrylate with allylamine.

Scientific Research Applications

DANA has been extensively studied in scientific research due to its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, DANA has been shown to have anti-inflammatory and anti-cancer properties. DANA has also been used as a building block in the synthesis of novel materials such as polymers and hydrogels. In environmental science, DANA has been used as a sensor for detecting heavy metals in water.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-11-16(12-4-2)15(18)10-7-13-5-8-14(9-6-13)17(19)20/h3-10H,1-2,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGPZIOYLORXJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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